molecular formula C18H14N2O4 B1438473 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170486-88-0

4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid

Cat. No.: B1438473
CAS No.: 1170486-88-0
M. Wt: 322.3 g/mol
InChI Key: XVFFYEMDLKYLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenoxy group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

The exact mode of action of 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is currently unknown . Compounds with similar structures have been shown to exhibit antiviral activity . The mechanism of action may involve interaction with viral proteins or host cell receptors, but further studies are needed to confirm this.

Biochemical Pathways

Related compounds have been found to interfere with viral replication processes . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

Result of Action

Compounds with similar structures have shown antiviral activity, suggesting that this compound may also have potential antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-[2-(4-Hydroxyphenoxy)pyrimidin-5-yl]benzoic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Hydroxyphenoxy)pyrimidin-5-yl]benzoic acid
  • 4-[2-(4-Chlorophenoxy)pyrimidin-5-yl]benzoic acid
  • 4-[2-(4-Methylphenoxy)pyrimidin-5-yl]benzoic acid

Uniqueness

4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-15-6-8-16(9-7-15)24-18-19-10-14(11-20-18)12-2-4-13(5-3-12)17(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFYEMDLKYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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